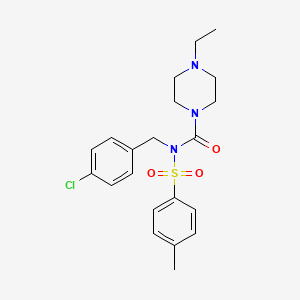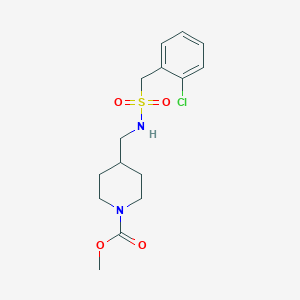
1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea, also known as MPUP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPUP is a urea derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Analytical Applications
1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea exhibits potential in various scientific research domains, including its role in the synthesis of stable deuterium-labeled compounds, such as [2 H 3]AR-A014418, for use as internal standards in LC–MS analysis for drug absorption and pharmacokinetics studies. This compound has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. Its synthesis involves complex steps starting from commercially available precursors, highlighting its significance in analytical chemistry for ensuring accurate drug monitoring and research (Liang, Wang, Yan, & Wang, 2020).
Chemical Modification and Protection Strategies
The molecule serves as a foundation for exploring novel arylmethyl protecting groups, such as the para-siletanylbenzyl (PSB) ether, that are cleaved under mild conditions. This showcases the compound's role in synthetic chemistry, where protecting groups are pivotal for the stepwise construction of complex molecules (Lam, House, & Dudley, 2005).
Natural Source Derivatives and Potential Biological Activities
Research has also identified urea derivatives related to 1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea from natural sources, such as Pentadiplandra brazzeana roots. These derivatives are being studied for their structural elucidation and potential biological activities, opening avenues for natural product research and pharmacological exploration (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).
Photophysical and Theoretical Studies
The compound's derivatives have been synthesized and characterized for their anion recognition properties through photophysical and theoretical studies. This emphasizes its utility in developing sensors and understanding the electronic properties of functional materials (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)13-20-19(24)21-15-4-2-5-16(12-15)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIRGQCVXMJMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)




![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)




![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)